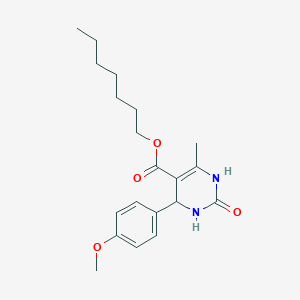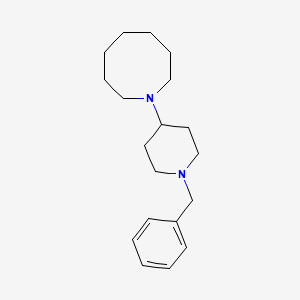![molecular formula C21H27ClFNO B4931438 2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B4931438.png)
2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol, also known as BHA (butylated hydroxyanisole), is a synthetic antioxidant that is widely used in the food, cosmetic, and pharmaceutical industries. BHA is a white or yellowish crystalline powder that is soluble in alcohol and ether but insoluble in water. It is a potent inhibitor of lipid peroxidation, which makes it an effective preservative for fatty foods and cosmetics.
Mechanism of Action
2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol acts as an antioxidant by donating a hydrogen atom to free radicals, which neutralizes their damaging effects on cells and tissues. 2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol also inhibits the activity of enzymes such as lipoxygenase and cyclooxygenase, which are involved in the production of pro-inflammatory molecules. Additionally, 2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol has been shown to modulate the expression of genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve insulin sensitivity, and modulate the expression of genes involved in cell growth and differentiation. 2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol has also been shown to have a protective effect on the liver, kidneys, and other organs.
Advantages and Limitations for Lab Experiments
2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol has several advantages for lab experiments, including its stability and solubility in organic solvents. However, 2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol can also interfere with the activity of some enzymes and proteins, which can affect the results of experiments. Additionally, 2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol can have toxic effects at high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for research on 2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use as a chemopreventive agent for cancer. Additionally, there is interest in developing new derivatives of 2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol with improved antioxidant and anti-inflammatory properties.
Conclusion:
In conclusion, 2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol is a synthetic antioxidant that has been extensively studied for its potential health benefits. It has been shown to protect against oxidative stress and inflammation, improve insulin sensitivity, and modulate the expression of genes involved in cell growth and differentiation. 2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol has several advantages for lab experiments, including its stability and solubility in organic solvents. However, it can also interfere with the activity of some enzymes and proteins and can have toxic effects at high concentrations. There are several future directions for research on 2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol, including its potential use in the treatment of neurodegenerative diseases and as a chemopreventive agent for cancer.
Synthesis Methods
2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol can be synthesized by the reaction of 2-tert-butyl-4-methylphenol with formaldehyde and HCl in the presence of a catalyst such as sulfuric acid. The resulting product is then chlorinated with chlorine gas in the presence of a catalyst such as aluminum chloride to yield 2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol.
Scientific Research Applications
2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol has been extensively studied for its antioxidant properties and its potential health benefits. It has been shown to protect against oxidative stress and inflammation, which are associated with many chronic diseases such as cancer, cardiovascular disease, and diabetes. 2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2,4-ditert-butyl-6-[(3-chloro-4-fluoroanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClFNO/c1-20(2,3)14-9-13(19(25)16(10-14)21(4,5)6)12-24-15-7-8-18(23)17(22)11-15/h7-11,24-25H,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVGHNMJSOAPLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4931362.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(3-fluorobenzyl)piperazine](/img/structure/B4931380.png)


![1-[2-(diethylamino)-2-oxoethyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931391.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(2-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4931401.png)
![5-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4931407.png)
![2-ethyl-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4931415.png)

![2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4931446.png)

![N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B4931456.png)
![3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B4931460.png)